Monzosertib is derived from a series of chemical modifications aimed at optimizing its pharmacological properties. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the CHK1 pathway. The compound has been developed through extensive medicinal chemistry efforts to enhance its selectivity and potency against CHK1 while minimizing off-target effects.
The synthesis of Monzosertib involves multiple steps, typically beginning with the formation of key intermediates through standard organic reactions such as coupling, cyclization, and functional group transformations. The synthetic route can be outlined as follows:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity at each stage of synthesis.
Monzosertib's molecular structure can be represented by its chemical formula, which includes various functional groups that confer its inhibitory properties. The compound is characterized by:
The molecular weight and other physicochemical properties can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Monzosertib undergoes several key chemical reactions during its synthesis and when interacting with biological targets:
These reactions are studied using various biochemical assays to quantify binding affinity and inhibition potency.
Monzosertib exerts its effects primarily through the inhibition of CHK1, which is pivotal in the DNA damage response pathway. The mechanism can be summarized as follows:
Data from preclinical studies indicate that Monzosertib significantly enhances the cytotoxic effects of various chemotherapeutic agents.
Monzosertib possesses distinct physical and chemical properties that influence its behavior in biological systems:
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis provide insights into its thermal stability.
Monzosertib is primarily being investigated for its potential applications in cancer therapy, particularly in combination with other treatments:
The Cell Division Cycle 7-DBF4-dependent kinase complex phosphorylates minichromosome maintenance protein helicase subunits at replication origins, enabling recruitment of Cell Division Cycle 45 and GINS proteins to assemble the functional Cell Division Cycle 45-minichromosome maintenance protein 2-7-GINS complex helicase [2]. This activation permits unwinding of double-stranded DNA and replisome assembly. Cell Division Cycle 7 kinase activity peaks at the G1/S transition and remains active during replication stress to stabilize stalled forks and facilitate repair via homologous recombination [2] [4]. Structural studies reveal that Cell Division Cycle 7 kinase features a bilobal architecture with unique kinase insertion regions, complicating inhibitor design due to similarity with cyclin-dependent kinase 2/9 catalytic sites [2] [7].
Table 1: Key Substrates and Functions of Cell Division Cycle 7-DBF4-Dependent Kinase Complex
Substrate | Phosphorylation Site | Biological Consequence |
---|---|---|
minichromosome maintenance protein 2 | Ser5/Ser40/Ser53 | Helicase activation; CMG complex assembly |
minichromosome maintenance protein 4 | Ser120 | Origin firing; replication fork progression |
minichromosome maintenance protein 6 | Ser54 | Replication checkpoint control |
Transactive response DNA binding protein 43 | Multiple serines | Aggregation in neurodegenerative pathologies |
Adapted from multi-omics analyses [2] [6] [7]
Pan-cancer genomic analyses confirm Cell Division Cycle 7 overexpression across multiple malignancies, including bladder urothelial carcinoma, breast invasive carcinoma, colon adenocarcinoma, and head/neck squamous cell carcinoma. Elevated Cell Division Cycle 7 mRNA and protein levels correlate with advanced tumor stage, genomic instability, and poor survival [6] [7]. Mechanistically, Cell Division Cycle 7 amplification:
Overexpression also correlates with immunosuppressive microenvironments, as high Cell Division Cycle 7 tumors exhibit reduced CD8+ T-cell infiltration and increased myeloid-derived suppressor cell recruitment [6].
Cancer cells exhibit heightened dependence on Cell Division Cycle 7 due to:
Normal cells undergo reversible Cell Division Cycle 7 inhibition-induced quiescence via p53-dependent checkpoint activation, explaining the therapeutic window [1] [7].
Table 2: Synergistic Effects of Cell Division Cycle 7 Inhibition in Resistant Small-Cell Lung Cancer Models
Cell Line | Treatment Combination | Synergy Score (HSA Model) | Biological Outcome |
---|---|---|---|
H69-AR (resistant) | XL413 + Cisplatin | 15.2 | ↓ IC50 by 68%; ↑ apoptosis 4-fold |
H69-AR (resistant) | XL413 + Etoposide | 12.8 | G1/S arrest; DNA damage accumulation |
NCI-H69 (sensitive) | XL413 + Cisplatin | 2.1* | No significant synergy |
Data from CRISPR/Cas9 screening validation [4]; HSA: Highest Single Agent; *Non-synergistic
Early Cell Division Cycle 7 inhibitors faced significant clinical challenges:
Structural limitations included inadequate selectivity against cyclin-dependent kinase family kinases and susceptibility to high intracellular ATP concentrations, reducing in vivo efficacy [2] [3]. Monzosertib (AS-0141) was developed to overcome these issues through unique time-dependent inhibition and optimized binding kinetics.
Table 3: Comparative Profiles of Clinical-Stage Cell Division Cycle 7 Inhibitors
Inhibitor | Mechanism | Selectivity Issues | Clinical Fate | Key Limitations |
---|---|---|---|---|
PHA-767491 | ATP-competitive | Dual CDC7/CDK9 inhibitor | Preclinical only | Off-target toxicity |
XL413 | ATP-competitive | Low potency (high IC50) | Phase 1 discontinued | Insufficient efficacy; no synergy in tumors |
NMS-1116354 | ATP-competitive | Hematological toxicity | Phase 1 discontinued | Narrow therapeutic window |
Monzosertib | Time-dependent | >100-fold selective | Phase 1 ongoing | N/A (under evaluation) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7